![molecular formula C15H18ClN5O B5656444 N-[(2-chloro-3-pyridinyl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5656444.png)
N-[(2-chloro-3-pyridinyl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide
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Overview
Description
This compound belongs to a class of chemicals that are often explored for their potential applications in medicinal chemistry and materials science. Its synthesis involves complex organic reactions, and its properties are influenced by its molecular structure.
Synthesis Analysis
- Kumar et al. (2003) detailed the synthesis of a related compound, a CRF1 antagonist, through a novel palladium-catalyzed Suzuki coupling and N-methylation using sodium hexamethyl-disilazide (Kumar et al., 2003).
- Schenone et al. (1990) described reactions yielding esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids, relevant to the synthesis of similar compounds (Schenone et al., 1990).
Molecular Structure Analysis
- The compound's structure is likely characterized by a pyrimidine ring, as suggested by related research on pyrimidine derivatives. For example, Trilleras et al. (2009) analyzed the structure of similar pyrimidine derivatives and noted significant displacements in the ring-substituent atoms and polarization of electronic structures (Trilleras et al., 2009).
Chemical Reactions and Properties
- Research by Shiina et al. (2008) on 4-(dimethylamino)pyridine derivatives provides insights into the chemical behavior of similar compounds in reactions, such as peptide coupling (Shiina et al., 2008).
Physical Properties Analysis
- Gulevskaya et al. (1994) discussed the reaction of a similar pyrimidine derivative with alkylamides, which could suggest insights into the physical properties such as solubility and reaction kinetics of the compound (Gulevskaya et al., 1994).
Chemical Properties Analysis
- The chemical properties of the compound can be inferred from studies like those by Prajapati and Thakur (2005), who explored the reactions of similar pyrimidine derivatives, providing a basis for understanding the reactivity and stability of the compound (Prajapati & Thakur, 2005).
properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-2-(dimethylamino)-N,4-dimethylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-10-12(8-18-15(19-10)20(2)3)14(22)21(4)9-11-6-5-7-17-13(11)16/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMMDWMWXRGXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(C)CC2=C(N=CC=C2)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-3-pyridinyl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide |
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